N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of heterocyclic amines It features a pyrazole ring substituted with a furylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2-furylmethylamine with 1-methyl-1H-pyrazol-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for cost-effective reagents, solvent recovery, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl group can yield furfural or furoic acid, while reduction can produce furfurylamine derivatives .
Scientific Research Applications
N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism by which N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(2-Furylmethyl)-N’-(4-methoxy-2-nitrophenyl)succinamide: Known for its anticancer activity.
N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-yl)-butanamide: Used in various biochemical studies.
Furosemide: A well-known diuretic with a similar furylmethyl group.
Uniqueness
N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a furylmethyl group and a methyl group on the pyrazole ring makes it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C9H12ClN3O |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H11N3O.ClH/c1-12-5-4-9(11-12)10-7-8-3-2-6-13-8;/h2-6H,7H2,1H3,(H,10,11);1H |
InChI Key |
IPLQEOUFEUHZFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=CO2.Cl |
Origin of Product |
United States |
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